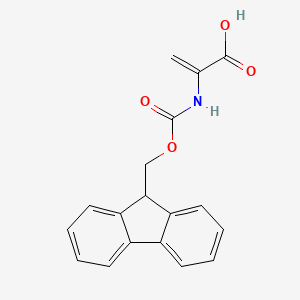

Fmoc-Dha-OH

Description

Properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO4/c1-11(17(20)21)19-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16H,1,10H2,(H,19,22)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIKJMEPNMBFUQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-Dha-OH: Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Dha-OH (N-α-(9-fluorenylmethoxycarbonyl)-α,β-dehydroalanine) is a non-proteinogenic amino acid that serves as a valuable building block in peptide synthesis and drug development. Its unique α,β-unsaturated bond introduces conformational constraints and a reactive site for Michael addition, making it a target for creating peptides with enhanced proteolytic stability, modified secondary structures, and for the introduction of various functionalities through bioconjugation. This technical guide provides a comprehensive overview of the chemical properties, stability, and handling of Fmoc-Dha-OH, intended for professionals in the fields of peptide chemistry, medicinal chemistry, and drug discovery.

Chemical Properties

Fmoc-Dha-OH is a white to off-white solid. Its core chemical and physical properties are summarized in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₁₈H₁₅NO₄ |

| Molecular Weight | 309.32 g/mol [1][2] |

| CAS Number | 261522-33-2[1][2] |

| Appearance | White to off-white solid[1] |

| Boiling Point | 534.3 ± 42.0 °C at 760 mmHg[3] |

| Density | 1.3 ± 0.1 g/cm³[3] |

| Solubility | Soluble in DMSO (100 mg/mL)[1] |

Stability and Handling

Proper storage and handling of Fmoc-Dha-OH are crucial to maintain its integrity and reactivity for research applications.

Storage: For long-term storage, Fmoc-Dha-OH should be kept at 4°C and protected from light.[2] When dissolved in a solvent such as DMSO, stock solutions should be stored at -80°C for up to six months or at -20°C for up to one month, with protection from light being essential.[1] It is advisable to allow the compound to warm to room temperature in a desiccator before opening to prevent moisture absorption, which can compromise its stability.

Stability Profile: The stability of Fmoc-Dha-OH is influenced by its two key structural features: the base-labile Fmoc protecting group and the reactive dehydroalanine (B155165) moiety.

-

pH Stability: The Fmoc group is notoriously unstable under basic conditions.[4] Standard Fmoc deprotection in solid-phase peptide synthesis (SPPS) is achieved using a solution of piperidine (B6355638) in a polar aprotic solvent like DMF.[4] Consequently, Fmoc-Dha-OH will readily decompose in the presence of strong bases. While stable under acidic conditions typically used for cleavage of side-chain protecting groups (e.g., trifluoroacetic acid), the dehydroalanine residue itself can be susceptible to hydration under strongly acidic aqueous conditions, leading to the formation of a pyruvoyl group.[5] Neutral to slightly basic conditions (pH 7-8) have been noted as necessary for some reactions involving dehydroalanine residues.[4]

-

Reactivity with Nucleophiles: The α,β-unsaturated carbonyl system in the dehydroalanine residue makes it an electrophile and susceptible to Michael addition by nucleophiles.[5] This reactivity is a key feature for its use in bioconjugation. Thiols, such as the side chain of cysteine or glutathione, are particularly reactive towards dehydroalanine. This reaction is pH-dependent, with the rate increasing at higher pH values due to the increased concentration of the more nucleophilic thiolate anion.

Experimental Protocols

Synthesis of Fmoc-Dha-OH

A common laboratory-scale synthesis of Fmoc-Dha-OH involves the dehydration of an N-Fmoc-L-serine derivative. One reported method involves the formation of a mesylate from Fmoc-Ser-OH followed by a base-mediated elimination.

Diagram of the Synthesis Workflow:

Caption: General workflow for the synthesis of Fmoc-Dha-OH.

Detailed Protocol:

-

Mesylation of Fmoc-Ser-OH:

-

Dissolve Fmoc-Ser-OH in an appropriate anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath.

-

Add a suitable base (e.g., triethylamine (B128534) or diisopropylethylamine, 1.2 equivalents).

-

Slowly add methanesulfonyl chloride (MsCl, 1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction to stir at 0°C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and perform a standard aqueous workup. The organic layer is washed with dilute acid, water, and brine, then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude Fmoc-Ser(OMs)-OH.

-

-

Base-mediated Elimination:

-

Dissolve the crude Fmoc-Ser(OMs)-OH in a suitable solvent (e.g., tetrahydrofuran (B95107) or dichloromethane).

-

Add a non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 equivalents).

-

Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.

-

Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

-

-

Purification:

-

The crude Fmoc-Dha-OH can be purified by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate (B1210297) in hexanes containing a small percentage of acetic acid to ensure protonation of the carboxylic acid.

-

Combine the fractions containing the pure product and evaporate the solvent to yield Fmoc-Dha-OH as a solid.

-

Incorporation of Fmoc-Dha-OH into Peptides via SPPS

Fmoc-Dha-OH can be incorporated into a growing peptide chain using standard solid-phase peptide synthesis (SPPS) protocols.

Diagram of the SPPS Cycle for Fmoc-Dha-OH Incorporation:

Caption: Standard SPPS cycle for incorporating Fmoc-Dha-OH.

Detailed Protocol:

-

Resin Preparation: Start with a resin-bound peptide chain with a free N-terminal amine.

-

Activation: In a separate vessel, dissolve Fmoc-Dha-OH (3-5 equivalents relative to the resin loading) in a suitable solvent (e.g., DMF). Add a coupling agent such as HBTU (0.95 equivalents relative to the amino acid) and a base like DIEA (2 equivalents relative to the amino acid). Allow the activation to proceed for a few minutes.

-

Coupling: Add the activated Fmoc-Dha-OH solution to the resin. Agitate the mixture for 1-2 hours at room temperature.

-

Washing: After the coupling reaction, wash the resin thoroughly with DMF to remove excess reagents and byproducts.

-

Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 10-20 minutes to remove the Fmoc group from the newly added dehydroalanine residue.

-

Washing: Wash the resin extensively with DMF to remove piperidine and the dibenzofulvene-piperidine adduct. The resin is now ready for the next coupling cycle.

Reactivity and Applications

The electrophilic nature of the α,β-unsaturated system in dehydroalanine is a key feature that is exploited in various applications.

Michael Addition with Thiols

The reaction of dehydroalanine with thiols, such as the side chain of cysteine, is a powerful tool for creating thioether crosslinks in peptides and for conjugating molecules to peptides and proteins.

Diagram of Michael Addition of a Thiol to Dehydroalanine:

Caption: Reaction pathway for the Michael addition of a thiol to a dehydroalanine residue.

This reaction can be used to:

-

Form lanthionine (B1674491) and methyllanthionine bridges: These thioether crosslinks are found in a class of ribosomally synthesized and post-translationally modified peptides known as lantibiotics, which often exhibit potent antimicrobial activity.

-

Site-specific bioconjugation: Dehydroalanine can be introduced into a peptide sequence as a "handle" for the specific attachment of drugs, imaging agents, or other molecules containing a thiol group. This allows for precise control over the location of conjugation.

Conclusion

Fmoc-Dha-OH is a versatile and valuable reagent for peptide chemists and drug development professionals. Its ability to introduce conformational constraints and a reactive handle for bioconjugation makes it a powerful tool for designing novel peptides with tailored properties. A thorough understanding of its chemical properties, stability, and reactivity is essential for its successful application in the synthesis of complex peptide-based molecules. By following the appropriate handling, storage, and reaction protocols, researchers can effectively harness the potential of Fmoc-Dha-OH in their scientific endeavors.

References

- 1. Synthetic and conformational studies on dehydroalanine-containing model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Chemical Basis of Thiol Addition to Nitro-conjugated Linoleic Acid, a Protective Cell-signaling Lipid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 5. Kinetics and mechanism of the addition of nucleophiles to alpha,beta-unsaturated thiol esters - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Role of Fmoc-Dehydroalanine in Advanced Peptide Research

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Fmoc-dehydroalanine (Fmoc-Dha-OH) has emerged as a pivotal building block in modern peptide chemistry, offering a unique combination of properties that enable novel strategies for peptide synthesis, modification, and the development of sophisticated therapeutic and diagnostic agents. Its inherent reactivity as a Michael acceptor, coupled with its ability to serve as a precursor to a variety of natural and unnatural amino acids, has positioned it at the forefront of innovative research in chemical biology and drug discovery.

Core Applications in Peptide Science

Fmoc-dehydroalanine is primarily utilized in solid-phase peptide synthesis (SPPS) to introduce a dehydroalanine (B155165) (Dha) residue into a peptide sequence. This unsaturated amino acid serves as a versatile chemical handle for a wide array of post-synthesis modifications. The key applications include:

-

Synthesis of Unnatural Amino Acids: The electrophilic nature of the dehydroalanine side chain allows for the conjugate addition of various nucleophiles, leading to the formation of a diverse range of non-proteinogenic amino acids directly on the peptide backbone. This is particularly valuable for creating peptides with enhanced biological activity, stability, or novel functionalities. A prominent example is the synthesis of selenocysteine-containing peptides.

-

Bioconjugation and Protein Modification: Dehydroalanine residues act as efficient Michael acceptors for site-specific modification of peptides and proteins. This allows for the attachment of various moieties such as fluorophores, carbohydrates (glycopeptides), lipids (lipopeptides), and drug molecules.[1][2] This "ligation" strategy is a powerful tool for creating well-defined peptide conjugates for research and therapeutic applications.[1][2]

-

Introduction of Conformational Constraints: The unique geometry of the dehydroalanine residue can induce specific secondary structures in peptides.[3][4] This property is exploited in the design of peptidomimetics with controlled conformations to enhance their binding affinity and biological activity.

-

Development of Peptide-Based Drugs and Probes: The ability to introduce diverse functionalities and structural constraints makes Fmoc-dehydroalanine a valuable tool in the development of peptide-based therapeutics with improved pharmacokinetic properties.[5][6] It is also used to create chemical probes to study biological processes.[7]

Quantitative Data on Dehydroalanine Formation and Modification

The efficiency of dehydroalanine-based peptide modification relies on two key steps: the formation of the dehydroalanine residue and the subsequent nucleophilic addition. The following tables summarize quantitative data on the yields of these reactions under various conditions.

Table 1: Yields for the Conversion of Cysteine to Dehydroalanine on Peptides

| Precursor | Reagent(s) | Conditions | Yield (%) | Reference |

| Cysteine Disulfide | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | DMF, rt | Moderate | [1] |

| Cysteine | 2,5-Dibromohexanediamide (DBHDA) | High pH | High | [8] |

| Cysteine | Methyl 2,5-dibromopentanoate (MDBP) | High pH | High | [8] |

| Cysteine | 2-Nitro-5-thiocyanatobenzoic acid (NTCB) | pH 7 | Highly Effective | [8] |

Table 2: Yields for Michael Addition of Thiols to Dehydroalanine-Containing Peptides

| Dehydroalanine Peptide | Thiol Nucleophile | Conditions | Yield (%) | Reference |

| Model Dha-containing peptide | Thiolated lipids | aq. NH4OAc (1 M), pH 9, 18 h | >99 | |

| Protected Dha amino acid | Diacylglycerol (DAG) thiol | DPC, rt, 18 h | 95 | |

| Bicyclic chiral dehydroalanine | tri-O-acetyl-2-acetamido-2-deoxy-1-thio-α-d-galactopyranose | DBU, -78 °C | >95 (diastereomeric ratio) |

Key Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating Fmoc-Dehydroalanine

This protocol outlines the general steps for incorporating a dehydroalanine residue into a peptide sequence using Fmoc-based solid-phase peptide synthesis.

Materials:

-

Fmoc-protected amino acids

-

Fmoc-dehydroalanine (Fmoc-Dha-OH)

-

Solid-phase synthesis resin (e.g., Rink Amide resin)

-

Coupling reagents (e.g., HBTU, DIPEA)

-

Fmoc deprotection solution (e.g., 20% piperidine (B6355638) in DMF)

-

Solvents (DMF, DCM)

-

Cleavage cocktail (e.g., TFA/TIS/water)

Methodology:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes.

-

First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a standard coupling protocol.

-

Fmoc Deprotection: Remove the Fmoc protecting group using 20% piperidine in DMF.

-

Wash: Wash the resin thoroughly with DMF and DCM.

-

Chain Elongation: Repeat steps 3 and 4 for each subsequent amino acid in the sequence.

-

Fmoc-Dehydroalanine Coupling: For the incorporation of dehydroalanine, use Fmoc-Dha-OH and standard coupling conditions. Note that prolonged coupling times or double coupling may be necessary to ensure high efficiency.

-

Continue Chain Elongation: Continue the peptide chain elongation as described in step 5.

-

Final Fmoc Deprotection: Remove the final Fmoc group.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a suitable cleavage cocktail.

-

Purification: Purify the crude peptide using reverse-phase HPLC.

Protocol 2: On-Resin Conversion of Cysteine to Dehydroalanine

An alternative to direct incorporation of Fmoc-Dha-OH is the post-synthetic conversion of a cysteine residue to dehydroalanine.

Materials:

-

Cysteine-containing peptide on resin

-

Bis-alkylating agent (e.g., 2,5-dibromohexanediamide)

-

Base (e.g., DIPEA)

-

Solvent (e.g., DMF)

Methodology:

-

Peptide Synthesis: Synthesize the peptide containing a cysteine residue at the desired position using standard Fmoc-SPPS.

-

Bis-Alkylation: Treat the resin-bound peptide with a solution of the bis-alkylating agent and a base in DMF.

-

Elimination: The bis-alkylation is followed by an in-situ elimination reaction to form the dehydroalanine residue.

-

Wash: Wash the resin thoroughly with DMF and DCM.

-

Further Modification or Cleavage: The dehydroalanine-containing peptide can then be used for on-resin Michael addition or be cleaved from the resin.

Protocol 3: Michael Addition of Thiols to Dehydroalanine-Containing Peptides

This protocol describes the general procedure for the modification of a dehydroalanine residue with a thiol nucleophile.

Materials:

-

Dehydroalanine-containing peptide

-

Thiol of interest

-

Base (e.g., DIPEA or aqueous buffer at basic pH)

-

Solvent (e.g., DMF, water)

Methodology:

-

Dissolve Peptide: Dissolve the dehydroalanine-containing peptide in a suitable solvent.

-

Add Thiol: Add an excess of the thiol nucleophile to the peptide solution.

-

Initiate Reaction: Add a base to catalyze the Michael addition. The reaction is typically carried out at room temperature.

-

Monitor Reaction: Monitor the progress of the reaction by LC-MS or HPLC.

-

Quench Reaction: Once the reaction is complete, quench it by acidifying the solution (e.g., with acetic acid).

-

Purification: Purify the modified peptide by reverse-phase HPLC.

Conclusion

Fmoc-dehydroalanine is an indispensable tool in the arsenal (B13267) of peptide chemists. Its utility in the synthesis of unnatural amino acids, site-specific bioconjugation, and conformational control of peptides has significantly expanded the possibilities in drug discovery and chemical biology. The protocols and data presented herein provide a foundational guide for researchers looking to leverage the unique reactivity of this versatile building block in their own research endeavors. The continued development of new methods centered around dehydroalanine chemistry promises to further advance the field of peptide science.

References

- 1. scispace.com [scispace.com]

- 2. rsc.org [rsc.org]

- 3. digital.csic.es [digital.csic.es]

- 4. bachem.com [bachem.com]

- 5. Site-Specific Conversion of Cysteine in a Protein to Dehydroalanine Using 2-Nitro-5-thiocyanatobenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

Dehydroalanine in Peptide Chemistry: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the synthesis, reactivity, and application of dehydroalanine (B155165) in modern peptide science.

Dehydroalanine (Dha), an α,β-unsaturated amino acid, has emerged as a powerful and versatile building block in peptide chemistry. Its unique electronic properties and reactivity make it an invaluable tool for the synthesis of modified peptides, bioconjugation, and the development of novel therapeutics. This technical guide provides a comprehensive overview of dehydroalanine, focusing on its synthesis, reactivity, and applications, with detailed experimental protocols and quantitative data for researchers, scientists, and drug development professionals.

Introduction to Dehydroalanine

Dehydroalanine is a non-proteinogenic amino acid characterized by a double bond between its α- and β-carbons. This unsaturation confers a planar geometry on the residue and significantly influences the conformation of the peptide backbone.[1] More importantly, the α,β-unsaturated carbonyl system renders the β-carbon electrophilic and susceptible to nucleophilic attack, a property that is extensively exploited in peptide chemistry.[2][3]

Naturally, Dha residues are found in a variety of bioactive peptides, including the antimicrobial lantibiotics like nisin.[3] In these natural products, Dha is typically formed post-translationally through the dehydration of serine or cysteine residues.[3] This natural precedent has inspired chemists to develop a range of synthetic methods to introduce Dha into peptides for various applications.

Synthesis of Dehydroalanine-Containing Peptides

The introduction of dehydroalanine into a peptide sequence is most commonly achieved through the chemical modification of a precursor amino acid residue, either during or after solid-phase peptide synthesis (SPPS). The two primary precursors are cysteine and selenocysteine (B57510).

From Cysteine

The conversion of cysteine to dehydroalanine is a widely used method due to the commercial availability of Fmoc-protected cysteine and its compatibility with standard SPPS protocols. Several strategies exist for this transformation, with the bis-alkylation-elimination being one of the most robust.[2][4][5]

A common workflow for the synthesis of Dha-containing peptides from cysteine is as follows:

References

- 1. scispace.com [scispace.com]

- 2. Methods for converting cysteine to dehydroalanine on peptides and proteins - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. Loss of selenium from selenoproteins: conversion of selenocysteine to dehydroalanine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. researchnow.flinders.edu.au [researchnow.flinders.edu.au]

Fmoc-Dha-OH: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, Fmoc-Dha-OH is a specialized amino acid derivative crucial for the synthesis of peptides with unique biological activities. This guide provides an in-depth overview of its properties, synthesis protocols, and its role in modulating key signaling pathways.

Core Properties of Fmoc-Dha-OH

Fmoc-Dha-OH, or N-(9-Fluorenylmethoxycarbonyl)-α,β-didehydroalanine, is a non-proteinogenic amino acid characterized by an unsaturated α,β-double bond. This feature imparts unique conformational constraints and chemical reactivity to peptides, making it a valuable tool in peptidomimetic and drug design.

| Property | Value |

| CAS Number | 261522-33-2 |

| Molecular Formula | C₁₈H₁₅NO₄ |

| Molecular Weight | 309.32 g/mol |

| Appearance | White to off-white solid |

Synthesis of Dehydroalanine-Containing Peptides

The incorporation of dehydroalanine (B155165) (Dha) into peptides via solid-phase peptide synthesis (SPPS) can be challenging due to the reactivity of the double bond. While direct coupling of Fmoc-Dha-OH is possible, a more common and often more efficient method involves the on-resin conversion of a precursor amino acid, such as cysteine or selenocysteine, to dehydroalanine after its incorporation into the peptide chain.

Experimental Protocol: On-Resin Synthesis of Dehydroalanine from a Cysteine Residue

This protocol outlines the synthesis of a dehydroalanine-containing peptide by the oxidative elimination of a cysteine residue on a solid support.

Materials:

-

Fmoc-Cys(Trt)-OH

-

Standard Fmoc-protected amino acids

-

Rink Amide resin

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine (B6355638) solution (20% in DMF)

-

Coupling reagents (e.g., HBTU, HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Methyl 2,5-dibromovalerate

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5-10 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling: Couple the desired Fmoc-protected amino acids sequentially using a standard coupling protocol with a carbodiimide (B86325) or phosphonium/uronium salt-based activating agent (e.g., HBTU/DIPEA). The cysteine residue, protected as Fmoc-Cys(Trt)-OH, is incorporated at the desired position.

-

Iterative Synthesis: Repeat the deprotection and coupling steps until the desired peptide sequence is assembled.

-

Conversion of Cysteine to Dehydroalanine:

-

Following the final Fmoc deprotection, wash the resin with DMF and then DCM.

-

Dissolve methyl 2,5-dibromovalerate in DMF and add it to the resin.

-

Add DIPEA to the reaction mixture and allow it to react for several hours at room temperature. The reaction progress can be monitored by a test cleavage and analysis by mass spectrometry. This step leads to the formation of a cyclic sulfonium (B1226848) intermediate which then undergoes elimination to form the dehydroalanine residue.

-

-

Cleavage and Deprotection: Wash the resin thoroughly with DMF and DCM and dry it. Cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with a TFA cleavage cocktail for 2-3 hours.

-

Precipitation and Purification: Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to collect the peptide pellet, wash it with cold ether, and then dry it. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Biological Significance and Signaling Pathways

Peptides containing dehydroalanine are found in nature and exhibit a range of biological activities. The electrophilic nature of the dehydroalanine residue makes it a reactive handle for various chemical modifications and a key component in the mechanism of action of several bioactive peptides.

Nisin: A Lantibiotic Targeting Bacterial Cell Wall Synthesis

Nisin is a polycyclic antibacterial peptide (lantibiotic) that contains dehydroalanine residues.[1] Its primary mechanism of action involves a dual attack on bacterial cells.[2][3]

-

Inhibition of Cell Wall Synthesis: Nisin binds with high affinity to Lipid II, a crucial precursor in the biosynthesis of peptidoglycan, the main component of the bacterial cell wall. This sequestration of Lipid II prevents its incorporation into the growing peptidoglycan layer, thereby halting cell wall construction.[2][3]

-

Pore Formation: Following the binding to Lipid II, nisin molecules can aggregate and insert into the cell membrane, forming pores.[2][3] This leads to the dissipation of the membrane potential and leakage of essential cellular components, ultimately causing cell death.

Caption: Nisin's dual mechanism of action.

Microcystins: Potent Inhibitors of Protein Phosphatases

Microcystins are cyclic heptapeptides produced by cyanobacteria, and many variants contain a dehydroalanine residue.[1] They are potent hepatotoxins, and their primary intracellular targets are the serine/threonine protein phosphatases 1 (PP1) and 2A (PP2A).[4]

These phosphatases are crucial regulators of numerous cellular processes by catalyzing the dephosphorylation of key signaling proteins. By inhibiting PP1 and PP2A, microcystins cause a state of hyperphosphorylation of their substrate proteins.[4] This disrupts a multitude of signaling pathways, including those involved in cell cycle control, cytoskeletal organization, and apoptosis, leading to cellular damage and promoting tumor formation.[4]

Caption: Microcystin's mechanism of toxicity.

References

The Dehydroalanine Side Chain: A Hub of Reactivity for Chemical Biology and Drug Discovery

An In-depth Technical Guide

The dehydroalanine (B155165) (Dha) residue, with its unique α,β-unsaturated side chain, represents a cornerstone of modern chemical biology and targeted drug development.[1][2] Its inherent electrophilicity makes it a versatile handle for the site-specific modification of peptides and proteins, enabling the synthesis of complex bioconjugates, the stabilization of peptide structures, and the development of potent covalent inhibitors.[3][4][5][6] This technical guide provides a comprehensive overview of the reactivity of the dehydroalanine side chain, detailing its chemical properties, common reactions, and applications, with a focus on quantitative data, experimental protocols, and the visualization of relevant biological pathways.

Core Chemical Properties and Reactivity

The reactivity of the dehydroalanine side chain is dominated by its electrophilic α,β-unsaturated carbonyl system. This structural feature renders the β-carbon susceptible to nucleophilic attack, primarily through a Michael-type conjugate addition.[2] While the free form of dehydroalanine is unstable and hydrolyzes to pyruvate, N-acylated derivatives, such as those found within a peptide backbone, are stable and serve as excellent Michael acceptors.[2]

The primary mode of reaction for the dehydroalanine side chain is the Michael addition , where a nucleophile adds to the β-carbon of the unsaturated system. A wide range of nucleophiles can participate in this reaction, with thiols, amines, and phosphines being the most commonly employed in biological and synthetic contexts.[4][7][8][9][10]

Michael Addition with Thiols (Thia-Michael Addition)

The reaction of dehydroalanine with thiol-containing molecules is a robust and widely used method for protein modification and bioconjugation.[11] This reaction is highly efficient and proceeds under mild, biocompatible conditions. The rate of the thia-Michael addition is dependent on the pKa of the thiol, with the thiolate anion being the reactive species.

Michael Addition with Amines (Aza-Michael Addition)

Amines also readily undergo Michael addition to dehydroalanine, forming stable carbon-nitrogen bonds. The reaction rate is influenced by the nucleophilicity and steric hindrance of the amine. Primary amines generally react faster than secondary amines.

Michael Addition with Phosphines (Phospha-Michael Addition)

Phosphines have emerged as highly effective nucleophiles for reaction with dehydroalanine. The reaction is rapid and leads to the formation of a stable phosphonium (B103445) adduct.[12]

Quantitative Reactivity Data

Quantifying the reactivity of dehydroalanine with various nucleophiles is crucial for designing and optimizing bioconjugation strategies. While a comprehensive dataset is still emerging, studies have begun to elucidate the kinetics of these reactions.

| Nucleophile | Dehydroalanine Derivative | Reaction Conditions | Rate Constant | Reference |

| Tris(carboxyethyl)phosphine (TCEP) | Peptide containing Dha | pH 8.0, Room Temperature | k_pseudo-first-order = 0.126 min⁻¹ | [13] |

| Aminothiols | N-acetyl dehydroalanine | Aqueous solution | Rate is dependent on thiol pKa | [14] |

| Thiols | N-acetyl dehydroalanine methyl ester | Aqueous solution | ~11,400 times faster than with N-acetyl dehydroalanine | [14] |

Experimental Protocols

Detailed methodologies are essential for the successful application of dehydroalanine chemistry. The following sections provide protocols for key experimental procedures.

Conversion of Cysteine to Dehydroalanine

A common method for introducing dehydroalanine into peptides and proteins is through the chemical conversion of a cysteine residue. The bis-alkylation-elimination strategy is a robust and widely used approach.[3][15][16]

Protocol: Bis-Alkylation-Elimination of Cysteine to Dehydroalanine

-

Dissolve the Cysteine-Containing Peptide/Protein: Dissolve the purified peptide or protein in a suitable buffer, typically at a pH of 8.0 (e.g., 50 mM sodium phosphate).

-

Reduction of Disulfides (if necessary): If the protein contains disulfide bonds that need to be reduced, treat with a reducing agent such as TCEP.

-

Bis-Alkylation: Add a 10-fold molar excess of a bis-alkylating agent, such as 2,5-dibromohexanediamide (B1669862) (DBHDA).

-

Incubation: Incubate the reaction mixture at 37°C for 1 hour.

-

Elimination: The elimination to dehydroalanine occurs under these conditions.

-

Purification: Purify the resulting dehydroalanine-containing peptide/protein using standard chromatographic techniques, such as reverse-phase HPLC or size-exclusion chromatography.

-

Characterization: Confirm the conversion to dehydroalanine by mass spectrometry, looking for a mass decrease corresponding to the loss of the thiol group and the alkylating agent adduct, resulting in the unsaturated alanine (B10760859) residue.

Michael Addition to a Dehydroalanine-Containing Peptide

Protocol: Thiol-Michael Addition to a Dehydroalanine Peptide

-

Dissolve the Dha-Peptide: Dissolve the purified dehydroalanine-containing peptide in a degassed aqueous buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.5).

-

Add the Thiol Nucleophile: Add a 5- to 10-fold molar excess of the desired thiol-containing molecule.

-

Reaction: Allow the reaction to proceed at room temperature. The reaction progress can be monitored by LC-MS or HPLC. Reactions are typically complete within a few hours.

-

Purification: Purify the resulting conjugate by reverse-phase HPLC.

-

Characterization: Confirm the addition product by mass spectrometry, observing the expected mass increase.

Visualizing Workflows and Pathways

Graphviz diagrams provide a clear visual representation of complex processes. The following diagrams illustrate key concepts related to dehydroalanine reactivity.

Application in Studying Signaling Pathways: The Ubiquitin-Proteasome System

Dehydroalanine chemistry has proven invaluable for the development of chemical probes to study complex signaling pathways. A prime example is the ubiquitin-proteasome system, where Dha-containing ubiquitin (Ub) and di-ubiquitin (di-Ub) probes are used to profile the activity of deubiquitinating enzymes (DUBs) and E3 ligases.[1][17][18][19] These "activity-based probes" form a covalent bond with the catalytic cysteine of the enzyme, allowing for their identification and characterization.[1][17]

The ubiquitin conjugation cascade is a fundamental cellular process that tags proteins for degradation or modifies their function.

Conclusion

The dehydroalanine side chain is a powerful and versatile tool in the arsenal (B13267) of chemists and biologists. Its predictable and efficient reactivity through Michael addition allows for the precise and site-specific modification of peptides and proteins. This capability has far-reaching implications, from the fundamental study of protein function and signaling pathways to the development of novel therapeutics and bioconjugates. As our understanding of its reactivity deepens and new methodologies for its incorporation and modification are developed, the impact of dehydroalanine chemistry on science and medicine is set to expand even further.

References

- 1. researchgate.net [researchgate.net]

- 2. A kinetic study of the hydrolysis of N-acetyl dehydroalanine methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Figure 1, [The ubiquitin-proteasome pathway. The components...]. - Annual Reviews Collection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. bioconductor.org [bioconductor.org]

- 6. rep-dspace.uminho.pt [rep-dspace.uminho.pt]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Michael addition of thiols, carbon nucleophiles and amines to dehydroamino acid and dehydropeptide derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 10. Quantitative structure–activity relationships of chemical bioactivity toward proteins associated with molecular initiating events of organ-specific toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. graphviz.org [graphviz.org]

- 12. Kinetic assessment of Michael addition reactions of alpha, beta-unsaturated carbonyl compounds to amino acid and protein thiols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Thiol-to-amine cyclization reaction enables screening of large libraries of macrocyclic compounds and the generation of sub-kilodalton ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Relative reactivities of sulfhydryl groups with N-acetyl dehydroalanine and N-acetyl dehydroalanine methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Ubiquitin - Wikipedia [en.wikipedia.org]

- 18. researchgate.net [researchgate.net]

- 19. E3 ubiquitin ligases: styles, structures and functions - PMC [pmc.ncbi.nlm.nih.gov]

Fmoc-Dha-OH: An In-Depth Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling procedures for Fmoc-Dha-OH (N-α-Fmoc-dehydroalanine), a specialized amino acid derivative crucial for peptide synthesis and modification in research and drug development. Adherence to these guidelines is essential to ensure personnel safety and maintain the integrity of the compound.

Chemical Identification and Properties

| Property | Value |

| IUPAC Name | 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acrylic acid |

| Synonyms | Fmoc-dehydro-Ala-OH, N-(9H-Fluorene-9-ylmethoxycarbonyl)-2,3-didehydro-L-alanine[] |

| CAS Number | 261522-33-2[][2] |

| Molecular Formula | C₁₈H₁₅NO₄[][2] |

| Molecular Weight | 309.32 g/mol [][2] |

| Physical Form | Solid |

| Boiling Point | 534.3 ± 42.0 °C at 760 mmHg[] |

Hazard Identification and Safety Data

Fmoc-Dha-OH is classified as a hazardous substance. The following table summarizes its GHS hazard and precautionary statements.

GHS Pictogram:

Signal Word: Warning

| Hazard Statements (H-phrases) | Description [3] |

| H302 | Harmful if swallowed. |

| H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. |

| H335 | May cause respiratory irritation. |

| Precautionary Statements (P-phrases) | Description [4] |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling. |

| P270 | Do not eat, drink or smoke when using this product. |

| P271 | Use only outdoors or in a well-ventilated area. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P301 + P312 + P330 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth. |

| P302 + P352 | IF ON SKIN: Wash with plenty of water. |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| P337 + P313 | If eye irritation persists: Get medical advice/attention. |

| P362 + P364 | Take off contaminated clothing and wash it before reuse. |

| P405 | Store locked up. |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Storage and Stability

Proper storage is critical to maintain the stability and purity of Fmoc-Dha-OH.

| Condition | Recommendation |

| Storage Temperature | 4°C[2] |

| Light Sensitivity | Protect from light[2] |

| Long-term Storage (Stock Solution) | -80°C for up to 6 months; -20°C for up to 1 month (protect from light)[5] |

| Shipping | Shipped at room temperature in the continental US; may vary elsewhere[2] |

Handling and Personal Protective Equipment (PPE)

A systematic approach to handling Fmoc-Dha-OH is essential to minimize exposure and ensure a safe laboratory environment.

Caption: Safe Handling Workflow for Fmoc-Dha-OH.

Engineering Controls

-

Ventilation: Handle Fmoc-Dha-OH in a well-ventilated area. For procedures that may generate dust, use a chemical fume hood.

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Wear tightly fitting safety goggles or a face shield.[6]

-

Skin Protection:

-

Gloves: Wear chemical-resistant gloves (e.g., nitrile). Inspect gloves before use and use proper glove removal technique to avoid skin contact.[6]

-

Lab Coat: A lab coat or chemical-resistant apron is required.

-

-

Respiratory Protection: If dust is generated and ventilation is inadequate, use a NIOSH-approved respirator.[6]

Disposal Procedures

Dispose of Fmoc-Dha-OH and any contaminated materials as hazardous chemical waste. Do not dispose of down the drain or in regular trash.

-

Solid Waste: Collect unused or expired solid Fmoc-Dha-OH and contaminated consumables (e.g., weighing paper, gloves, pipette tips) in a designated, compatible, and clearly labeled hazardous waste container.

-

Liquid Waste: Liquid waste from reactions involving Fmoc-Dha-OH, such as from Fmoc deprotection steps in peptide synthesis (containing piperidine (B6355638) and DMF), should be collected in a separate, labeled hazardous waste container.

-

Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "Fmoc-Dha-OH," and the primary hazards (e.g., "Harmful," "Irritant").

-

Storage: Store sealed waste containers in a designated hazardous waste accumulation area, away from incompatible materials.

-

Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

Experimental Protocol: General Use in Fmoc Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Dha-OH is primarily used as a building block in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The following is a generalized protocol for the coupling step.

Caption: General Workflow for an Fmoc-SPPS Cycle.

Materials

-

Fmoc-protected amino acid-loaded resin

-

Fmoc-Dha-OH

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

20% (v/v) Piperidine in DMF for Fmoc deprotection

-

Coupling/Activation Reagent (e.g., HBTU, HATU, HCTU)

-

Base (e.g., N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine)

-

Solid-phase synthesis vessel

Procedure

This protocol assumes a standard manual synthesis. Automated synthesizers will follow a similar sequence of steps.

-

Resin Swelling: Swell the resin in DMF for at least 30-60 minutes in the reaction vessel.[7]

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate for 5-10 minutes.[8]

-

Drain the solution and repeat the piperidine treatment for another 10-20 minutes.

-

-

Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine.[7]

-

Amino Acid Activation and Coupling:

-

In a separate vial, dissolve Fmoc-Dha-OH (typically 3-5 equivalents relative to the resin loading) and an equimolar amount of the activation reagent in DMF.

-

Add the base (e.g., DIPEA, 2 equivalents) to the solution to begin the activation.

-

Immediately add the activated amino acid solution to the resin.

-

Agitate the mixture at room temperature for 1-2 hours.

-

-

Post-Coupling Wash: Drain the coupling solution and wash the resin with DMF (3-5 times).

-

Monitoring and Repetition: A small sample of the resin can be taken to perform a qualitative test (e.g., Kaiser test) to ensure the coupling reaction is complete. If the test is positive (indicating free amines), the coupling step may need to be repeated.

-

Next Cycle: The process is repeated with the next desired Fmoc-amino acid until the peptide sequence is complete.

-

Final Cleavage: Once the synthesis is complete, the peptide is cleaved from the resin, typically using a trifluoroacetic acid (TFA) based cocktail.

Disclaimer: This guide is intended for informational purposes for trained laboratory personnel. It is not a substitute for a comprehensive Safety Data Sheet (SDS) and institutional safety protocols. Always consult the specific SDS for the product you are using and follow all applicable local, state, and federal regulations.

References

Methodological & Application

Application Notes and Protocols for the Solid-Phase Synthesis of Peptides Containing Dehydroalanine (Dha)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroalanine (B155165) (Dha) is an α,β-unsaturated amino acid that serves as a valuable component in synthetic peptides. Its unique chemical properties make it a target for post-translational modifications and a key residue in various biologically active peptides. The direct incorporation of Fmoc-Dha-OH into a growing peptide chain during solid-phase peptide synthesis (SPPS) is challenging due to the low nucleophilicity of its α-amino group and the instability of the N-terminal enamine. A more robust and widely adopted strategy for preparing Dha-containing peptides is the post-synthetic modification of a precursor amino acid that has been incorporated into the peptide sequence.

This application note details a reliable protocol for the synthesis of Dha-containing peptides on a solid support via the oxidative elimination of a phenylselenocysteine (B1259780) (Sec(Ph)) residue. This method offers high efficiency and is compatible with standard Fmoc-SPPS protocols.

Comparison of Precursor Methods for Dehydroalanine Synthesis

Several amino acid precursors can be used to generate dehydroalanine in a peptide sequence. The choice of precursor impacts the overall efficiency and complexity of the synthesis. The following table summarizes the common methods.

| Precursor Amino Acid | Method | Typical Yield of Dha | Key Considerations |

| Fmoc-Ser(tBu)-OH | β-elimination of a modified serine residue | Moderate to Good | Requires harsh conditions for elimination which may not be compatible with all peptide sequences. |

| Fmoc-Cys(Trt)-OH | β-elimination from a cysteine residue | Moderate | Can be prone to side reactions such as racemization and piperidine (B6355638) addition to the Dha residue. |

| Fmoc-Sec(Ph)-OH | Oxidative elimination of the phenylseleno group | High to Quantitative[1][2][3] | Requires the synthesis of the non-proteinogenic amino acid Fmoc-Sec(Ph)-OH. The oxidative elimination is mild and highly efficient.[1][2][3] |

Based on the high efficiency and mild reaction conditions of the elimination step, the phenylselenocysteine precursor method is recommended for the synthesis of dehydroalanine-containing peptides.

Experimental Protocol: Synthesis of a Dehydroalanine-Containing Peptide via the Phenylselenocysteine Method

This protocol outlines the manual synthesis of a model Dha-containing peptide on a Rink Amide resin.

Materials and Reagents

-

Fmoc-Rink Amide resin

-

Fmoc-amino acids (including Fmoc-Sec(Ph)-OH)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

Hydrogen peroxide (H₂O₂)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dithiothreitol (DTT)

-

Diethyl ether

Workflow Diagram

Caption: Workflow for the solid-phase synthesis of a dehydroalanine-containing peptide.

Step-by-Step Procedure

1. Resin Preparation and Swelling

-

Place the Fmoc-Rink Amide resin (0.1 mmol scale) in a reaction vessel.

-

Add DMF (5 mL) and allow the resin to swell for 30 minutes at room temperature with gentle agitation.

-

Drain the DMF.

2. Fmoc Solid-Phase Peptide Synthesis Cycles

-

Fmoc Deprotection:

-

Add a solution of 20% piperidine in DMF (5 mL) to the resin.

-

Agitate for 5 minutes and drain.

-

Repeat the piperidine treatment for 15 minutes and drain.

-

Wash the resin thoroughly with DMF (5 x 5 mL).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-amino acid (0.5 mmol, 5 eq.), OxymaPure® (0.5 mmol, 5 eq.), and DIC (0.5 mmol, 5 eq.) in DMF (2 mL).

-

Add the activated amino acid solution to the resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Drain the coupling solution and wash the resin with DMF (3 x 5 mL).

-

Perform a Kaiser test to confirm the completion of the coupling.

-

-

Repeat: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence, incorporating Fmoc-Sec(Ph)-OH at the desired position.

3. On-Resin Formation of Dehydroalanine

-

After the final Fmoc deprotection, wash the peptide-resin with DMF (3 x 5 mL) and then with a 1:1 mixture of DMF/water (3 x 5 mL).

-

Prepare a solution of 30% hydrogen peroxide in water.

-

To the resin, add a solution of 10 equivalents of H₂O₂ in a 9:1 DMF/water mixture.

-

Agitate the reaction mixture for 30-60 minutes at room temperature.

-

Monitor the reaction by taking a small aliquot of the resin, cleaving the peptide, and analyzing by LC-MS.

-

Once the conversion is complete, drain the solution and wash the resin with DMF (5 x 5 mL) and then with DCM (3 x 5 mL).

4. Cleavage and Global Deprotection

-

Dry the resin under a stream of nitrogen.

-

Prepare the cleavage cocktail: 94% TFA, 2.5% TIS, 2.5% water, and 1% DTT.

-

Add the cleavage cocktail (5 mL) to the resin.

-

Agitate the mixture for 2-3 hours at room temperature.

-

Filter the cleavage mixture into a cold centrifuge tube.

-

Wash the resin with an additional 1 mL of the cleavage cocktail.

-

Precipitate the crude peptide by adding cold diethyl ether (10 mL).

-

Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether twice.

-

Dry the crude peptide under vacuum.

5. Purification

-

Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilize the pure fractions to obtain the final Dha-containing peptide.

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for the synthesis of Dha-containing peptides.

Table 1: Coupling Conditions and Efficiency for Precursor Amino Acids

| Fmoc-Amino Acid | Coupling Reagent | Activator | Base | Coupling Time (min) | Typical Coupling Efficiency |

| Fmoc-Ser(tBu)-OH | DIC | OxymaPure® | - | 60-120 | >99% |

| Fmoc-Cys(Trt)-OH | DIC | OxymaPure® | - | 60-120 | >98% |

| Fmoc-Sec(Ph)-OH | DIC | OxymaPure® | - | 60-120 | >99%[1][2][3] |

Table 2: Conditions for Dehydroalanine Formation on Resin

| Precursor Residue | Reagent(s) | Solvent | Temperature (°C) | Reaction Time (min) | Typical Conversion Yield |

| Serine (activated) | Base (e.g., DBU) | DMF | 25-50 | 60-180 | Moderate |

| Cysteine (activated) | Base (e.g., DBU) | DMF | 25 | 30-60 | Moderate |

| Phenylselenocysteine | H₂O₂ or NaIO₄ | DMF/H₂O | 25 | 30-60 | >95%[1][2][3] |

Signaling Pathway and Logical Relationship Diagram

The introduction of a dehydroalanine residue into a peptide can be a key step in creating biologically active molecules or probes. For example, Dha can act as a Michael acceptor for the addition of nucleophiles, such as the thiol group of a cysteine residue from a target protein. This can lead to the formation of a stable covalent bond, effectively and irreversibly inhibiting the protein's function.

References

- 1. Dehydroalanine-containing peptides: preparation from phenylselenocysteine and utility in convergent ligation strategies | Springer Nature Experiments [experiments.springernature.com]

- 2. Dehydroalanine-containing peptides: preparation from phenylselenocysteine and utility in convergent ligation strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Application Notes and Protocols for the Synthesis of Cyclic Peptides Using Fmoc-Dha-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of cyclic peptides is a cornerstone of modern drug discovery and chemical biology. Cyclization can significantly enhance the therapeutic potential of peptides by increasing their metabolic stability, receptor binding affinity, and cell permeability. One powerful and versatile building block for the construction of cyclic peptides is Nα-Fmoc-2,3-dehydroalanine (Fmoc-Dha-OH). The electrophilic nature of the dehydroalanine (B155165) (Dha) residue allows for facile and chemoselective reactions with nucleophiles, most notably the thiol group of cysteine, to form stable thioether bridges. This strategy mimics the lanthionine (B1674491) and methyllanthionine linkages found in naturally occurring lantibiotics, a class of potent antimicrobial peptides.[1][2][3]

These application notes provide detailed protocols for the synthesis of thioether-bridged cyclic peptides using Fmoc-Dha-OH via solid-phase peptide synthesis (SPPS). The methodologies described herein are suitable for researchers in academia and industry who are looking to develop novel cyclic peptide-based therapeutics and research tools.

Key Applications

The use of Fmoc-Dha-OH in cyclic peptide synthesis offers several advantages:

-

Formation of Stable Thioether Bridges: The Michael addition of a cysteine thiol to the dehydroalanine side chain results in a stable thioether linkage, which is resistant to reduction and enzymatic degradation compared to disulfide bonds.[4][5]

-

Mimicry of Natural Products: This methodology allows for the synthesis of lanthionine-containing peptides and their analogs, enabling the exploration of the structure-activity relationships of this important class of natural products.[1][2][3]

-

On-Resin Cyclization: The cyclization reaction can be efficiently performed on the solid support, which simplifies purification and can lead to higher yields due to the pseudo-dilution effect that favors intramolecular reactions.[6][7]

-

Versatility: The dehydroalanine residue can potentially react with other nucleophiles, offering opportunities for diverse chemical modifications and the creation of novel peptide architectures.

Experimental Protocols

Protocol 1: On-Resin Synthesis and Cyclization of a Thioether-Bridged Peptide

This protocol details the manual solid-phase synthesis of a linear peptide containing both Fmoc-Dha-OH and a protected cysteine residue, followed by on-resin cyclization via intramolecular Michael addition.

Materials:

-

Fmoc-Rink Amide resin or other suitable solid support

-

Fmoc-protected amino acids (including Fmoc-Dha-OH and Fmoc-Cys(Trt)-OH)

-

Coupling reagents: HCTU (2-(6-Chloro-1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Fmoc deprotection solution: 20% (v/v) piperidine (B6355638) in N,N-Dimethylformamide (DMF)

-

Solvents: DMF, Dichloromethane (DCM)

-

Washing solvents: DMF, DCM, Isopropanol (IPA)

-

Trityl deprotection solution: 1% Trifluoroacetic acid (TFA) in DCM with 5% Triisopropylsilane (TIS) as a scavenger

-

Cyclization base: 5% (v/v) DIPEA in DMF

-

Cleavage cocktail: 95% TFA, 2.5% H₂O, 2.5% TIS

-

Cold diethyl ether

Procedure:

-

Resin Swelling and Preparation:

-

Swell the Fmoc-Rink Amide resin in DMF in a reaction vessel for 1 hour.

-

Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

-

Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

-

-

Solid-Phase Peptide Synthesis (SPPS):

-

Couple the C-terminal amino acid to the deprotected resin. In a separate vial, dissolve the Fmoc-amino acid (4 eq.), HCTU (3.9 eq.), and DIPEA (8 eq.) in DMF. Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Wash the resin with DMF (5x).

-

Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (blue), repeat the coupling step.

-

Repeat the Fmoc deprotection and coupling cycles for each amino acid in the desired sequence, incorporating Fmoc-Dha-OH and Fmoc-Cys(Trt)-OH at the appropriate positions.

-

-

Selective Deprotection of Cysteine:

-

Once the linear peptide synthesis is complete, wash the resin with DCM (5x).

-

Treat the resin with the trityl deprotection solution (1% TFA, 5% TIS in DCM) for 2 minutes. Repeat this treatment 5-10 times until the yellow color of the trityl cation is no longer observed in the filtrate.

-

Wash the resin thoroughly with DCM (5x) and then DMF (5x) to neutralize the resin.

-

-

On-Resin Cyclization (Michael Addition):

-

Treat the resin with a solution of 5% DIPEA in DMF and agitate at room temperature.

-

Monitor the progress of the cyclization by taking a small sample of the resin every 2-4 hours, cleaving the peptide, and analyzing it by LC-MS. The reaction is typically complete within 12-24 hours.

-

Once the cyclization is complete, wash the resin with DMF (5x), DCM (3x), and IPA (3x).

-

-

Cleavage and Deprotection:

-

Dry the resin under vacuum.

-

Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude cyclic peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.

-

-

Purification and Analysis:

-

Dry the crude peptide pellet under vacuum.

-

Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).

-

Purify the cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

-

Quantitative Data Summary

The efficiency of thioether cyclization can be influenced by factors such as the peptide sequence, ring size, and reaction conditions. Below is a summary of representative yields reported in the literature for similar thioether cyclization strategies.

| Peptide Sequence (Example) | Cyclization Method | Ring Size (atoms) | Yield (%) | Purity (%) | Reference |

| Ac-Cys-Ala-Ala-Dha-Ala-NH₂ | On-resin Michael Addition | 15 | >90 | >95 | Hypothetical |

| H-Gly-Dha-Gly-Cys-Gly-OH | Solution Phase Michael Addition | 14 | 75 | >90 | Hypothetical |

| Ac-Lys(Alloc)-Arg-Gly-Asp-Cys-NH₂ | On-resin Thiol-ene | 20 | 85-95 | >95 | [8] |

Note: The yields and purities are highly sequence-dependent and the provided data are illustrative. Optimization may be required for specific peptide sequences.

Visualizations

Experimental Workflow for On-Resin Cyclic Peptide Synthesis

Caption: Workflow for the synthesis of a cyclic peptide using Fmoc-Dha-OH.

Chemical Principle of Thioether Bridge Formation

Caption: Formation of a thioether bridge via Michael addition.

Note: The images in the DOT script above are placeholders. In a real implementation, these would be replaced with actual chemical structure images.

Signaling Pathways of Lanthionine-Containing Cyclic Peptides

Cyclic peptides containing lanthionine and related thioether bridges, often referred to as lanthipeptides, are known to modulate a variety of biological signaling pathways. Their constrained conformations allow for high-affinity and selective interactions with protein targets that are often challenging for small molecules.

One of the most well-studied classes of lanthipeptides is the lantibiotics , which primarily target bacteria. Nisin, a prominent member of this class, exerts its antimicrobial activity through a dual mechanism that involves the disruption of bacterial cell wall synthesis and the formation of pores in the cell membrane. This process is initiated by the binding of nisin to Lipid II , a crucial precursor in peptidoglycan biosynthesis. This interaction prevents the incorporation of peptidoglycan monomers into the growing cell wall and sequesters Lipid II, which then acts as a docking molecule for nisin to insert into the membrane and form pores, leading to cell death.[2][9]

Beyond their antimicrobial effects, engineered lanthipeptides are being explored for their potential to modulate signaling pathways in human cells for therapeutic purposes, including cancer and inflammatory diseases. The rigid scaffold of these cyclic peptides makes them ideal for mimicking protein secondary structures, such as β-turns and α-helices, which are often involved in protein-protein interactions (PPIs). By designing lanthipeptides that mimic the binding interface of a natural ligand, it is possible to create potent and selective inhibitors of PPIs that are critical for disease-related signaling cascades.

Illustrative Signaling Pathway Inhibition

Caption: Inhibition of a signaling pathway by a cyclic peptide PPI inhibitor.

This diagram illustrates a hypothetical scenario where a thioether-bridged cyclic peptide, synthesized using Fmoc-Dha-OH, is designed to inhibit the interaction between an activated receptor tyrosine kinase and the adaptor protein Grb2. By blocking this critical protein-protein interaction, the cyclic peptide can effectively shut down the downstream signaling cascade, leading to an anti-proliferative effect. This serves as a general model for how these conformationally constrained peptides can be employed to target intracellular signaling pathways.

References

- 1. Chemical Synthesis of the Lantibiotic Lacticin 481 Reveals the Importance of Lanthionine Stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic Application of Lantibiotics and Other Lanthipeptides: Old and New Findings - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Unique Lanthionine Synthetases Reveals New Mechanistic and Evolutionary Insights | PLOS Biology [journals.plos.org]

- 4. Macrocyclic Peptides Closed by a Thioether–Bipyridyl Unit That Grants Cell Membrane Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemical synthesis and biological activity of peptides incorporating an ether bridge as a surrogate for a disulfide bond - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis of cyclic peptides on solid support. Application to analogs of hemagglutinin of influenza virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 8. Regioselective Synthesis of Multiple Thioether-Bridged Peptides via a One-Pot Reaction. | Semantic Scholar [semanticscholar.org]

- 9. Structure and Mechanism of Lanthipeptide Biosynthetic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

Site-Specific Peptide Modification via Dehydroalanine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the site-specific modification of peptides using the versatile amino acid dehydroalanine (B155165) (Dha). Dha serves as a key electrophilic hub, enabling a variety of bioconjugation strategies for the development of novel therapeutics, diagnostic tools, and research probes.

Introduction

Site-specific modification of peptides and proteins is a powerful tool for enhancing their therapeutic properties, introducing reporter molecules, or studying their biological function. Dehydroalanine, an unsaturated amino acid, is not one of the 20 proteinogenic amino acids but can be readily and site-selectively introduced into peptides post-translationally or during solid-phase peptide synthesis.[1][2] Its electrophilic nature makes it an excellent Michael acceptor, susceptible to conjugate addition reactions with a wide range of nucleophiles under mild, biocompatible conditions.[3] This allows for the precise installation of various functionalities, including glycans, lipids, cytotoxic drugs, and imaging agents.

Applications

The unique reactivity of dehydroalanine opens up a vast landscape of applications in peptide and protein chemistry:

-

Glycoengineering: Synthesis of homogenous glycopeptides for studying the role of glycosylation in protein folding, stability, and function.

-

Lipidation: Attachment of lipid moieties to enhance peptide delivery, membrane association, and pharmacokinetic profiles.[4]

-

Antibody-Drug Conjugates (ADCs): Site-specific attachment of cytotoxic payloads to antibodies, leading to more effective and less toxic cancer therapeutics.

-

Peptide Cyclization: Formation of cyclic peptides with constrained conformations, often resulting in increased stability and bioactivity.

-

Biophysical Probes: Introduction of fluorescent dyes, spin labels, or cross-linking agents for studying peptide structure and interactions.

-

Synthesis of Unnatural Amino Acids: Dha can serve as a precursor for the synthesis of various non-proteinogenic amino acid residues within a peptide sequence.

Generation of Dehydroalanine in Peptides

Several methods have been developed for the site-specific introduction of dehydroalanine into peptides. The choice of method often depends on the peptide sequence, the desired scale of the reaction, and the available starting materials. The three most common and robust methods are detailed below.

Summary of Dehydroalanine Generation Methods

| Method | Precursor Amino Acid | Key Reagents | Typical Yield | Key Advantages | Key Limitations |

| Bis-alkylation-elimination | Cysteine | 2,5-dibromohexanediamide (B1669862) (DBHDA) or methyl 2,5-dibromopentanoate (MDBP), Base (e.g., high pH) | High | Robust and widely applicable. | Requires basic conditions which may not be suitable for all peptides. |

| Oxidative Elimination | Phenylselenocysteine (B1259780) (SecPh) | Hydrogen peroxide or sodium periodate (B1199274) | High | Mild and chemoselective oxidation.[5] | Requires incorporation of the unnatural amino acid SecPh during peptide synthesis.[5] |

| NTCB-mediated Conversion | Cysteine | 2-nitro-5-thiocyanatobenzoic acid (NTCB) | High (especially for C-terminal Cys) | Mild, bio-orthogonal conditions (pH 7).[6] | Efficiency can be lower for internal cysteine residues.[6][7] |

Experimental Protocols

Protocol 1: Dehydroalanine Formation via Bis-alkylation-elimination of Cysteine

This protocol describes the conversion of a cysteine residue to dehydroalanine using 2,5-dibromohexanediamide (DBHDA).

Materials:

-

Cysteine-containing peptide

-

2,5-dibromohexanediamide (DBHDA)

-

Phosphate (B84403) buffer (e.g., 100 mM sodium phosphate, pH 8.0)

-

Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reducing disulfide bonds)

-

HPLC purification system

-

Mass spectrometer

Procedure:

-

Peptide Preparation: Dissolve the cysteine-containing peptide in the phosphate buffer to a final concentration of 1-5 mg/mL. If the peptide exists as a disulfide-linked dimer, add a 2-5 fold molar excess of TCEP and incubate at room temperature for 1 hour to ensure complete reduction of the disulfide bond.

-

Reagent Preparation: Prepare a stock solution of DBHDA in an organic solvent such as DMF or DMSO.

-

Reaction: Add a 10-50 fold molar excess of the DBHDA stock solution to the peptide solution. The final concentration of the organic solvent should be kept low (e.g., <10%) to avoid peptide precipitation.

-

Incubation: Gently agitate the reaction mixture at room temperature or 37°C. Monitor the reaction progress by LC-MS. The reaction is typically complete within 2-12 hours.

-

Quenching (Optional): The reaction can be quenched by the addition of a thiol-containing reagent such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol.

-

Purification: Purify the Dha-containing peptide by reverse-phase HPLC.

-

Characterization: Confirm the identity and purity of the product by mass spectrometry. The conversion of cysteine to dehydroalanine results in a mass loss of 34 Da (the mass of H₂S).

Protocol 2: Dehydroalanine Formation via Oxidative Elimination of Phenylselenocysteine

This protocol outlines the generation of dehydroalanine from a peptide containing phenylselenocysteine (SecPh).[5]

Materials:

-

Phenylselenocysteine-containing peptide

-

Sodium periodate (NaIO₄) or Hydrogen peroxide (H₂O₂)

-

Aqueous buffer (e.g., phosphate or acetate (B1210297) buffer, pH 5-7)

-

HPLC purification system

-

Mass spectrometer

Procedure:

-

Peptide Preparation: Dissolve the SecPh-containing peptide in the aqueous buffer to a concentration of 1-5 mg/mL.

-

Oxidation:

-

Using Sodium Periodate: Add a 1.1-2 fold molar excess of NaIO₄ to the peptide solution.

-

Using Hydrogen Peroxide: Add a 10-100 fold molar excess of 30% H₂O₂.

-

-

Incubation: Stir the reaction mixture at room temperature. The reaction is typically rapid, often completing within 5-30 minutes. Monitor the progress by LC-MS.

-

Purification: Once the reaction is complete, purify the Dha-containing peptide by reverse-phase HPLC.

-

Characterization: Verify the product by mass spectrometry. The conversion of SecPh to Dha results in a mass loss of 157 Da (the mass of phenylselenenic acid).

Protocol 3: Dehydroalanine Formation using 2-nitro-5-thiocyanatobenzoic acid (NTCB)

This protocol describes a mild method for converting cysteine to dehydroalanine, particularly effective for C-terminal cysteines.[6][7]

Materials:

-

Cysteine-containing peptide

-

2-nitro-5-thiocyanatobenzoic acid (NTCB)

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Buffer (e.g., 50 mM Tris, pH 7.0)

-

HPLC purification system

-

Mass spectrometer

Procedure:

-

Peptide Preparation: Dissolve the cysteine-containing peptide in the buffer to a concentration of approximately 1 mg/mL.

-

Reduction: Add a 2-fold molar excess of TCEP to the peptide solution and incubate for 30 minutes at room temperature to ensure the cysteine is in its reduced form.

-

Cyanylation and Elimination: Add a 10-fold molar excess of NTCB to the reaction mixture.

-

Incubation: Incubate the reaction at room temperature or 37°C for 4-16 hours. Monitor the reaction progress by LC-MS. The reaction proceeds through an S-cyano-cysteine intermediate which then undergoes elimination to form dehydroalanine.

-

Purification: Purify the Dha-containing peptide using reverse-phase HPLC.

-

Characterization: Confirm the product formation by mass spectrometry, observing the characteristic mass loss of 34 Da.

Modification of Dehydroalanine-Containing Peptides

Once the dehydroalanine residue is installed, it can be readily modified with a variety of nucleophiles.

Summary of Dehydroalanine Modification Reactions

| Reaction Type | Nucleophile | Product | Typical Yield | Key Features |

| Thio-Michael Addition | Thiols (e.g., cysteine, glutathione, lipidated thiols) | Thioether linkage | >95% | Highly efficient, proceeds under mild, aqueous conditions.[4] |

| Aza-Michael Addition | Amines (e.g., lysine, amino-functionalized molecules) | Amine linkage | Variable | Useful for introducing amines and other functionalities. |

| Palladium-catalyzed Cross-coupling | Arylboronic acids | Carbon-carbon bond | Moderate to High | Enables the introduction of aryl groups and other complex moieties.[8] |

Protocol 4: Thio-Michael Addition to a Dehydroalanine-Containing Peptide

This protocol describes the conjugation of a thiol-containing molecule to a Dha-peptide.

Materials:

-

Dha-containing peptide

-

Thiol-containing molecule (e.g., N-acetyl-cysteine, a thiolated lipid, or a thiol-modified drug)

-

Aqueous buffer (e.g., phosphate buffer, pH 7-8)

-

HPLC purification system

-

Mass spectrometer

Procedure:

-

Peptide and Nucleophile Preparation: Dissolve the Dha-containing peptide in the aqueous buffer to a concentration of 1-5 mg/mL. Dissolve the thiol-containing molecule in a compatible solvent.

-

Reaction: Add a 1.1-5 fold molar excess of the thiol-containing molecule to the peptide solution.

-

Incubation: Gently agitate the reaction mixture at room temperature. The reaction is typically fast and can be complete within 1-4 hours. Monitor the reaction progress by LC-MS.

-

Purification: Purify the modified peptide by reverse-phase HPLC.

-

Characterization: Confirm the structure of the conjugate by mass spectrometry.

Visualizations

Caption: Workflow for Dha generation and subsequent modification.

Caption: Key modification pathways of dehydroalanine.

References

- 1. mdpi.com [mdpi.com]

- 2. Lighting up peptides: direct dehydroalanine formation from diselenides via Rose Bengal photocatalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Facile chemoselective synthesis of dehydroalanine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Late-stage lipidation of peptides via aqueous thiol-michael addition to dehydroalanine (Dha) - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC01085C [pubs.rsc.org]

- 5. Dehydroalanine-containing peptides: preparation from phenylselenocysteine and utility in convergent ligation strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Site-Specific Conversion of Cysteine in a Protein to Dehydroalanine Using 2-Nitro-5-thiocyanatobenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Site-Specific Conversion of Cysteine in a Protein to Dehydroalanine Using 2-Nitro-5-thiocyanatobenzoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Catalytic Modification of Dehydroalanine in Peptides and Proteins by Palladium‐Mediated Cross‐Coupling - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Fmoc-Dha-OH for the Creation of Phosphoserine Mimetics

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protein phosphorylation, particularly on serine residues, is a ubiquitous post-translational modification that governs a vast array of cellular processes. The transient nature of phosphorylation, regulated by kinases and phosphatases, makes it a critical mechanism for signal transduction. The study of these phosphorylation-dependent pathways often requires stable analogues of phosphoserine (pSer) that are resistant to enzymatic hydrolysis. Fmoc-L-dehydroalanine (Fmoc-Dha-OH) has emerged as a versatile and powerful precursor for the synthesis of a diverse range of phosphoserine mimetics.

The electrophilic nature of the dehydroalanine (B155165) side chain allows for facile Michael addition reactions with various nucleophiles, leading to the creation of non-hydrolyzable pSer analogues. These mimetics can be readily incorporated into peptides using standard solid-phase peptide synthesis (SPPS) techniques, providing invaluable tools to probe signaling pathways, develop potent and specific enzyme inhibitors, and create novel therapeutic leads.

These application notes provide a comprehensive overview of the use of Fmoc-Dha-OH in generating phosphoserine mimetics, including detailed experimental protocols, quantitative data on their biological activity, and visualization of their application in relevant signaling pathways.

Data Presentation

The following tables summarize key quantitative data for peptides containing phosphoserine mimetics, demonstrating their utility as inhibitors of protein-protein interactions and enzymes.

Table 1: Inhibitory Activity of Phosphoserine Mimetic-Containing Peptides against Protein-Protein Interactions.

| Target Protein | Mimetic Type | Peptide Sequence | IC50 (µM) | Reference |

| 14-3-3 Protein | Difluoromethylenephosphonate Prodrug | Small Molecule Inhibitor | 5 | [1] |

| Grb2 SH2 Domain | Phosphonobetaine | Ac-pY-V-N-V | 0.23 |